Journal Name:Materials Theory
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IF:0
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Materials Theory ( IF 0 ) Pub Date: 2022-12-21 , DOI:
10.1007/s10659-022-09970-9
A new fractional strain tensor \(\epsilon ^{\alpha}(u)\) of order \(\alpha \) (\(0<\alpha <1\)) is introduced for a displacement \(u\) of a body occupying the entire three-dimensional space. For \(\alpha \uparrow 1\), the fractional strain tensor approaches the classical infinitesimal strain tensor of the linear elasticity. It is shown that \(\epsilon ^{\alpha}(u)\) satisfies Korn’s inequality (in a general \(L^{p}\) version, \(1< p<\infty \)) and the fractional analog of Saint-Venant’s compatibility condition. The strain \(\epsilon ^{\alpha}(u)\) is then used to formulate a three-dimensional fractional linear elasticity theory. The equilibrium of the body in an external force \(f\) is determined by the Euler-Lagrange equation of the total energy functional. The solution \(u\) is given by Green’s function \(G_{\alpha}\): $$ u(x) = \int _{\mathbf{R}^{n}} G_{\alpha}(x-y)f(y)dy , \quad x\in {\mathbf{R}}^{3} . $$ For an isotropic body the equilibrium equation reads $$ -\mu (-\Delta )^{\alpha }u + (\lambda +\mu )\nabla ^{\alpha} \mathop{\mathrm{div}}\nolimits ^{\alpha }u + f = 0 $$ where \(\lambda \), \(\mu \) are the Lamé moduli of the material and \((-\Delta )^{\alpha}\), \(\nabla ^{\alpha}\) and \(\mathop{\mathrm{div}}\nolimits ^{\alpha}\) are the fractional laplacean, gradient and divergence. Green’s function can be determined explicitly in this case: $$ G_{\alpha}(x) = \frac{c_{\alpha}}{\mu |x|^{3-2\alpha}} \Bigl( I - \frac{ \lambda +\mu }{2\alpha (\lambda +2\mu )} \bigl( I + (2\alpha -3) |x|^{-2} x \otimes x \bigr) \Bigr) , $$\(x\in {\mathbf{R}}^{3}\), \(x\neq 0\), where \(I\) is the identity tensor (matrix), and \(c_{\alpha}\) a normalization factor (determined below). For \(\alpha \uparrow 1\) the function \(G_{\alpha}\) approaches Green’s function of the standard linear elasticity. Similar approach applies to the equilibrium solution.
Materials Theory ( IF 0 ) Pub Date: 2023-02-06 , DOI:
10.1007/s10659-023-09987-8
We revisit the question of finding the most general representation of vector-valued functions such that \({\mathbf{f}}( {\mathbf{Q}}{\mathbf{A}}{\mathbf{Q}}^{T},{\mathbf{Q}}{\mathbf{u}}) = {\mathbf{Q}} {\mathbf{f}}({ \mathbf{A}},{\mathbf{u}}) \) for all rotation tensors \({\mathbf{Q}}\), all symmetric tensors \({\mathbf{A}}\), and all vectors \({\mathbf{u}}\). Seven scalar invariants and three vectors are identified that form the basis for the functional dependence in its simplest form. Six of the seven scalar invariants are required in the case of isotropy with respect to the full orthogonal group. The results are relevant to hemitropic vector-valued functions in continuum mechanics, such as the thermoelastic heat flux.
Materials Theory ( IF 0 ) Pub Date: 2023-03-08 , DOI:
10.1007/s10659-023-10001-4
Approximations for the elastic properties of dilute solid suspensions with imperfect interfacial bonding are derived and assessed. A variational procedure is employed in such a way that the resulting approximations reproduce exact results for weakly anisotropic but otherwise arbitrarily large interfacial compliances. Two approximations are generated which display the exact same format but differ in the way the interfacial compliance is averaged over the interfaces: the first approximation depends on an ‘arithmetic’ mean while the second approximation depends on a ‘harmonic’ mean. Both approximations allow for arbitrary elastic anisotropy of the constitutive phases but are restricted to suspended inclusions of spherical shape. The approximations are applied to a class of isotropic suspensions and confronted to full-field numerical simulations for assessment. Simulations are performed by means of a Fast Fourier Transform algorithm suitably implemented to handle dilute suspensions with imperfect interfaces. Also included in the comparisons are available results for suspensions with extremely anisotropic bondings. Overall, the ‘harmonic’ approximation is found to be much more precise than the ‘arithmetic’ approximation. The finding is of practical relevance given the widespread use of ‘arithmetic’ approximations in existing descriptions based on modified Eshelby tensors.
Materials Theory ( IF 0 ) Pub Date: 2022-12-09 , DOI:
10.1007/s10659-022-09965-6
A brief discussion of a numerical investigation of admissibility criteria for one-dimensional propagating phase boundaries in thermoelastic solids with nonconvex energies via viscosity-capillarity regularization, undertaken under the supervision of Prof. Fosdick.
Materials Theory ( IF 0 ) Pub Date: 2023-03-15 , DOI:
10.1007/s10659-023-10002-3
In the setting of either compressible or incompressible Finite Elastostatics, Agmon’s condition may be formulated in terms of an algebraic Riccati equation. These equations are studied under the assumption of Strong Ellipticity.
Materials Theory ( IF 0 ) Pub Date: 2023-05-09 , DOI:
10.1007/s10659-023-10017-w
The paper presents a rigorous analysis of the singularities of elastic fields near a dislocation loop in a body of arbitrary material symmetry that extends over the entire three-space. Explicit asymptotic formulas are given for the stress, strain and the incompatible distortion near the curved dislocation. These formulas are used to analyze the main object of the paper, the renormalized energy. The core-cutoff method is used to introduce that notion: first, a core in the form of a curved tube along the dislocation loop is removed; then, the energy of the complement is determined (= the core-cutoff energy). As in the case of a straight dislocation, the core-cutoff energy has a singularity that is proportional to the logarithm of the core radius. The renormalized energy is the limit, as the radius tends to 0, of the core-cutoff energy minus the singular logarithmic part. The main result of the paper are novel formulas for the coefficient of logarithmic singularity (the ‘prelogarithmic energy factor’) and for the renormalized energy.
Materials Theory ( IF 0 ) Pub Date: 2023-03-15 , DOI:
10.1007/s10659-023-10006-z
The finite amplitude radial motion of thick walled hyperelastic tubes has been extensively studied since the work of Knowles in the context of material incompressibility. This allows for explicit integration of the balance equation for linear momentum in the radial direction. We use this procedure to examine the effect of layering upon the oscillatory response of such tubes. For a suite of materials characterized by different hyperelastic constitutive laws and different material densities, we consider the parametric effect of property mismatch, relative layer thickness, and layer ordering on the qualitative shape of closed orbits in a phase space of radial displacement vs. radial velocity. Even the simple case of a two-layer system shows how changing a single parameter can give significant qualitative variation in orbital shape (e.g., eccentricity, crowding of maximum velocity locations toward minimum displacement locations, etc.) which in turn alters the orbital period (oscillation frequency). Changes in more than one parameter can either exacerbate or reduce such effects, in the latter case by for example a balancing of shear wave speeds. Equivalent results are obtained by a somewhat more direct energy treatment, either using Lagrangian dynamics or Hamilton’s principle, both of which bypass the notion of stress.
Materials Theory ( IF 0 ) Pub Date: 2022-12-07 , DOI:
10.1007/s10659-022-09961-w
Hierarchical (first-order) structured deformations are studied from the variational point of view. The main contributions of the present research are the first steps, at the theoretical level, to establish a variational framework to minimize mechanically relevant energies defined on hierarchical structured deformations. Two results are obtained here: (i) an approximation theorem and (ii) the assignment of an energy to a hierarchical structured deformation by means of an iterative procedure. This has the effect of validating the proposal made in Deseri and Owen (J. Elast. 135:149–182, 2019) to study deformations admitting slips and separations at multiple submacroscopic levels. An explicit example is provided to illustrate the behavior of the proposed iterative procedure and relevant directions for future research are highlighted.
Materials Theory ( IF 0 ) Pub Date: 2023-03-09 , DOI:
10.1007/s10659-023-10004-1
We consider a special approach to investigate a mixed boundary value problem (BVP) for the Lamé system of elasticity in the case of three-dimensional bounded domain \(\varOmega \subset \mathbb{R}^{3}\), when the boundary surface \(S=\partial \varOmega \) is divided into two disjoint parts, \(S_{D}\) and \(S_{N}\), where the Dirichlet and Neumann type boundary conditions are prescribed respectively for the displacement vector and stress vector. Our approach is based on the potential method. We look for a solution to the mixed boundary value problem in the form of linear combination of the single layer and double layer potentials with densities supported respectively on the Dirichlet and Neumann parts of the boundary. This approach reduces the mixed BVP under consideration to a system of pseudodifferential equations which do not contain neither extensions of the Dirichlet or Neumann data, nor the Steklov–Poincaré type operator. Moreover, the right hand sides of the resulting pseudodifferential system are vectors coinciding with the Dirichlet and Neumann data of the problem under consideration. The corresponding pseudodifferential matrix operator is bounded and coercive in the appropriate \(L_{2}\)-based Bessel potential spaces. Consequently, the operator is invertible, which implies the unconditional unique solvability of the mixed BVP in the Sobolev space \([W^{1}_{2}(\varOmega )]^{3}\) and representability of solutions in the form of linear combination of the single layer and double layer potentials with densities supported respectively on the Dirichlet and Neumann parts of the boundary. Using a special structure of the obtained pseudodifferential matrix operator, it is also shown that the operator is invertible in the \(L_{p}\)-based Besov spaces with \(\frac{4}{3} 0\) is an arbitrarily small number.
Materials Theory ( IF 0 ) Pub Date: 2023-03-21 , DOI:
10.1007/s10659-023-10009-w
Since the beginning of the 20th century, it is known that the spontaneous bending of heterogeneous bilayered plates correlates with the self-stress due to the contrast in the material properties of the two layers, and that this correlation can be exploited to gauge the internal stress state. Over the last decades, ever-growing device miniaturization has made stress assessment and even stress engineering an area of major technological interest. In this paper, we obtain two effective 2D models accounting for the spontaneous bending of devices comprised of a thin substrate and a much thinner coating by applying a \(\varGamma \)-convergence technique to the standard 3D linear hyperelastic model of a bilayered plate. Our procedure is characterized by the introduction of two distinct smallness parameters plus three independent energy scaling parameters.
Supplementary Information
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